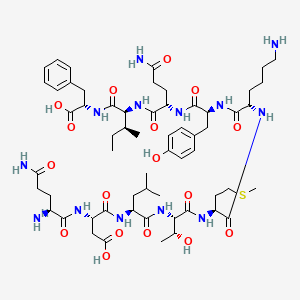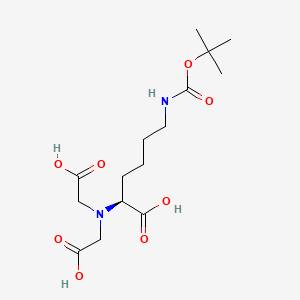
N2,N2-ビス(カルボキシメチル) N6-Boc-L-リシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine, also known as N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine, is a useful research compound. Its molecular formula is C15H26N2O8 and its molecular weight is 362.379. The purity is usually 95%.
BenchChem offers high-quality N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
これらのアプリケーションは、N2,N2-ビス(カルボキシメチル) N6-Boc-L-リシンが基礎研究と実用的なアプリケーションの両方で汎用性が高いことを示しています。 そのユニークな特性により、さまざまな分野の科学者にとって貴重なツールとなっています . もし他に詳細が必要だったり、ご質問があれば遠慮なく聞いてください!😊
生化学分析
Biochemical Properties
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a competitive inhibitor of bitter taste receptor 4, with an IC50 of 59 nM . Additionally, it is used in the preparation of amino acid derivatives, which can serve as metal ion chelating agents. The interactions of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine with these biomolecules are primarily based on its structural features, which allow it to bind to specific sites on the target molecules.
Cellular Effects
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine influences various cellular processes and functions. Amino acids and their derivatives, including N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine, are recognized for their ergogenic benefits, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage . These effects are mediated through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a competitive inhibitor of bitter taste receptor 4, N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine binds to the receptor’s active site, preventing the binding of its natural ligand . This interaction results in the inhibition of the receptor’s activity, thereby modulating the associated signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. While specific data on the temporal effects of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine are limited, it is essential to consider the compound’s stability and potential degradation products when conducting in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing physical and mental performance. At higher doses, there may be potential toxic or adverse effects. It is important to determine the threshold levels and safe dosage ranges for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine to avoid any harmful outcomes .
Metabolic Pathways
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine can impact its bioavailability and effectiveness in biochemical applications .
Subcellular Localization
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is essential for elucidating its precise role in cellular processes .
特性
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O8/c1-15(2,3)25-14(24)16-7-5-4-6-10(13(22)23)17(8-11(18)19)9-12(20)21/h10H,4-9H2,1-3H3,(H,16,24)(H,18,19)(H,20,21)(H,22,23)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJVHTFKVKHTIN-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718169 |
Source


|
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752200-93-4 |
Source


|
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
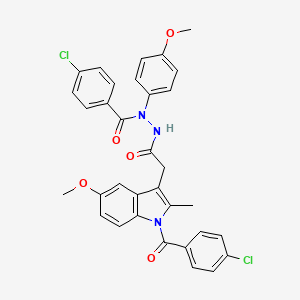
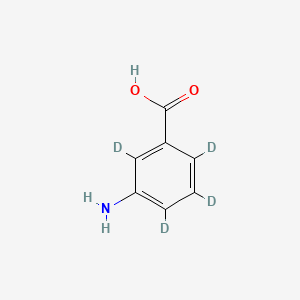
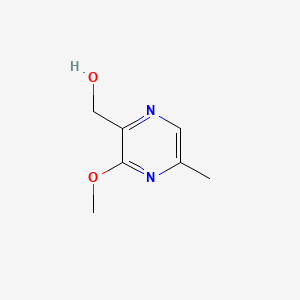
![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)
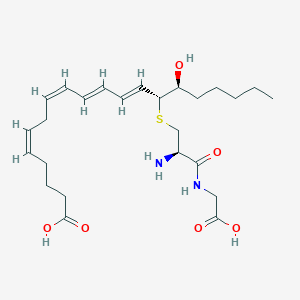


![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)
![2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI)](/img/new.no-structure.jpg)
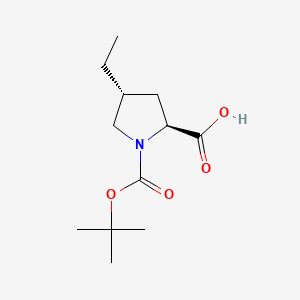
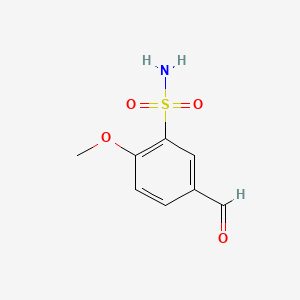
![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)
